Biphenyl-4-yl(phenyl)acetic acid
Description
Biphenyl-4-yl(phenyl)acetic acid is a diphenylacetic acid derivative featuring a biphenyl-4-yl group and a phenyl group attached to the α-carbon of an acetic acid backbone. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as felbinac (2-(biphenyl-4-yl)acetic acid) but distinguished by the addition of a phenyl substituent at the α-position. Its molecular formula is C₂₀H₁₆O₂, with a molecular weight of 288.34 g/mol . The biphenyl moiety enhances aromatic interactions, while the phenyl group introduces steric and electronic effects that influence solubility, reactivity, and biological activity. Derivatives of this compound have been explored for pharmaceutical applications, particularly in reducing gastrointestinal toxicity associated with traditional NSAIDs .
Properties
CAS No. |
5449-50-3 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-phenyl-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C20H16O2/c21-20(22)19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H,(H,21,22) |
InChI Key |
ZXVGEBRRCLVWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of involves various methods, including Grignard reactions, Friedel-Crafts acylation, and esterification.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While I don’t have specific industrial production details, it’s likely synthesized on a larger scale using optimized methods.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: These depend on the specific reaction type.
Major Products: The major products will vary based on the reaction pathway.
Scientific Research Applications
Chemistry: Used as a model compound for studying reactivity and functional group transformations.
Biology: Investigated for its potential biological effects.
Medicine: As an active metabolite of fenbufen, it plays a role in anti-inflammatory activity.
Industry: Limited information is available, but it may have applications in chemical synthesis.
Mechanism of Action
Pathways: Further research is needed to elucidate the precise pathways.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Biphenyl-4-yl(phenyl)acetic Acid and Analogues
Key Observations :
- The biphenyl-4-yl group is a common feature in these compounds, enabling π-π stacking interactions in crystal structures .
- Amino-substituted derivatives (e.g., 2-amino-2-(4-phenylphenyl)acetic acid) introduce chirality and hydrogen-bonding capabilities, influencing pharmacological profiles .
Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
- The additional phenyl group in this compound reduces water solubility compared to felbinac, increasing lipophilicity.
- Felbinac forms stable carboxylic acid dimers via O–H···O hydrogen bonds (O1···O2 distance: 2.6663 Å), critical for its crystalline structure .
- Amino derivatives exhibit zwitterionic behavior, enhancing solubility in polar aprotic solvents but reducing it in aqueous media .
Key Observations :
- This compound derivatives are designed as dual-acting esters to mitigate gastrointestinal irritation while retaining anti-inflammatory efficacy .
- Felbinac is clinically used for arthritis, leveraging its ability to inhibit cyclooxygenase (COX) enzymes .
- Amino-substituted analogues serve as precursors for peptidomimetics and kinase inhibitors .
Biological Activity
Biphenyl-4-yl(phenyl)acetic acid, a compound characterized by its biphenyl structure and acetic acid functionality, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anti-cancer potential, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
This compound is a biphenyl derivative with the following chemical structure:
This compound features two phenyl rings connected by a carbon chain terminating in a carboxylic acid group. The structural characteristics contribute to its biological activity, influencing its interaction with various biological targets.
1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of biphenyl derivatives, including this compound.
- Mechanism of Action : Research indicates that biphenyl derivatives can induce apoptosis in cancer cells through various pathways. For instance, one study demonstrated that a structurally similar compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 25 to 50 μM .
- Case Study : In a study involving tumor-bearing mice, treatment with biphenyl derivatives resulted in suppressed tumor growth, indicating their potential as effective anticancer agents .
2. Anti-inflammatory Effects
Biphenyl compounds are also recognized for their anti-inflammatory properties.
- Inhibition of COX Enzymes : Several biphenyl derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For example, one derivative demonstrated an IC50 of 3.11 μM against COX-2, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
3. Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, this compound exhibits additional biological activities:
- Antimicrobial Activity : Some studies have reported that biphenyl derivatives possess antibacterial properties against various strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.015 mg/mL .
- Anti-diabetic Effects : Research suggests that certain biphenyl compounds may enhance insulin sensitivity and glucose uptake in muscle cells, indicating potential applications in diabetes management .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the phenyl rings or alterations in the acetic acid moiety can enhance or diminish its pharmacological effects. For instance:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl (-OH) | Increased anti-inflammatory activity |
| Fluoro (-F) | Enhanced anticancer potency |
| Methyl (-CH3) | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
